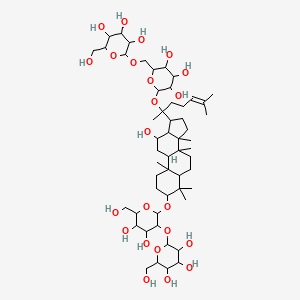

Ginsenoside rb1

Descripción general

Descripción

El Ginsenosido Rb1 es un compuesto químico que pertenece a la familia de los ginsenosidos, que se encuentra en el género de plantas Panax, comúnmente conocido como ginseng. Este compuesto es conocido por sus posibles beneficios para la salud, que incluyen efectos anticancerígenos, inmunomoduladores, antiinflamatorios, antialérgicos, antiateroscleróticos, antihipertensivos y antidiabéticos. También exhibe actividad anti estrés y efectos sobre el sistema nervioso central .

Aplicaciones Científicas De Investigación

El Ginsenosido Rb1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza en la síntesis de nanopartículas y puntos cuánticos de carbono para diversas aplicaciones

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la diabetes, la epilepsia, la enfermedad de Parkinson, la lesión cerebral traumática, la lesión de la médula espinal y la isquemia cerebral

Mecanismo De Acción

El Ginsenosido Rb1 ejerce sus efectos a través de múltiples vías. Modula los niveles de especies reactivas de oxígeno en las mitocondrias, regula al alza la expresión de superóxido dismutasa y glutatión, y regula a la baja la expresión de malondialdehído, óxido nítrico, NADPH y NOX . También reduce la inflamación controlando IkB-α para evitar la formación de dímeros de NF-κB y activando SIRT1, lo que induce la producción de factores antiinflamatorios e inhibe la señalización inflamatoria de HMGB1 .

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rb1 plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit nitric oxide synthase, thereby reducing the production of nitric oxide, a molecule involved in inflammatory responses . Additionally, this compound interacts with solute carrier organic anion transporter family member 1B3, inhibiting its function and affecting the transport of organic anions in the body . These interactions highlight the compound’s ability to modulate biochemical pathways and exert therapeutic effects.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances insulin sensitivity and reduces insulin resistance by modulating the insulin signaling pathway . It also promotes the expression of antioxidant proteins, such as superoxide dismutase, thereby protecting cells from oxidative stress . Furthermore, this compound has been found to inhibit apoptosis and promote cell survival by regulating the expression of anti-apoptotic proteins . These cellular effects contribute to the compound’s potential therapeutic benefits in metabolic and neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It also inhibits the activity of certain enzymes, such as nitric oxide synthase, thereby reducing the production of pro-inflammatory molecules . Additionally, this compound modulates gene expression by influencing transcription factors and epigenetic modifications . These molecular mechanisms underpin the compound’s diverse pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound maintains its bioactivity and therapeutic effects over extended periods . The compound’s stability and efficacy may vary depending on the experimental conditions and the specific cellular or animal model used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improving cognitive function and reducing inflammation . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. The compound has been shown to regulate the activity of key enzymes involved in these pathways, such as glucose-6-phosphatase and lipoprotein lipase . By modulating these enzymes, this compound can influence metabolic flux and metabolite levels, thereby improving metabolic homeostasis . Additionally, this compound interacts with gut microbiota, further contributing to its metabolic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its target sites . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ginsenosido Rb1 se puede sintetizar utilizando varios métodos. Un enfoque implica el uso del método de evaporación de solventes de emulsión para preparar nanopartículas de Ginsenosido Rb1-PLGA. El proceso de preparación óptimo incluye el uso de diseño de Plackett-Burman combinado con experimentos de Box-Behnken . Otro método implica la síntesis hidrotermal de puntos cuánticos de carbono de Ginsenosido Rb1 utilizando etilendiamina .

Métodos de producción industrial: La producción industrial de Ginsenosido Rb1 a menudo implica procesos de biotransformación. Por ejemplo, el Ginsenosido Rb1 se puede biotransformar en otros ginsenosidos como el Ginsenosido CK a través de reacciones enzimáticas . Este proceso generalmente implica el uso de enzimas parcialmente purificadas a condiciones específicas de pH y temperatura .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido Rb1 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se puede biotransformar a través de la desglucosilación, la saturación de enlaces dobles y la hidroxilación .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Ginsenosido Rb1 incluyen enzimas para biotransformación, etilendiamina para síntesis hidrotermal y solventes para evaporación de solventes de emulsión .

Productos principales: Los principales productos formados a partir de las reacciones del Ginsenosido Rb1 incluyen Ginsenosido CK, Ginsenosido Rd y otros ginsenosidos raros .

Comparación Con Compuestos Similares

El Ginsenosido Rb1 es único entre los ginsenosidos debido a su estructura química específica y sus beneficios para la salud. Los compuestos similares incluyen:

Ginsenosido Rg1: Conocido por sus efectos antiamnésicos y antienvejecimiento.

Ginsenosido CK: Un producto de biotransformación del Ginsenosido Rb1 con posibles efectos terapéuticos.

Ginsenosido Rd: Otro producto de biotransformación con beneficios similares para la salud.

El Ginsenosido Rb1 destaca por su gama completa de beneficios para la salud y su amplio uso en investigación científica y aplicaciones industriales.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-JBDTYSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316929 | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41753-43-9 | |

| Record name | Ginsenoside Rb1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41753-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rb1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041753439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RB1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7413S0WMH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.